Piperidin-2-ylmethyl3-methylpiperidine-1-carboxylate
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Overview
Description
Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O2 It is a derivative of piperidine, a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives under specific conditions. One common method includes the reaction of piperidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and various substituted piperidine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a wide range of applications in drug synthesis.
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Methylpiperidine: A derivative with similar structural features but different functional groups.
Uniqueness
Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate is unique due to its specific ester functional group and the presence of two piperidine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-11-5-4-8-15(9-11)13(16)17-10-12-6-2-3-7-14-12/h11-12,14H,2-10H2,1H3 |
InChI Key |
LXTDAXNZJDWCHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)OCC2CCCCN2 |
Origin of Product |
United States |
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